1,4-Dihydroxy-2-butanone
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 4-hydroxy-2-butanone can be achieved through aldol condensation of acetone and formaldehyde under supercritical conditions, as described in the study of its noncatalytic synthesis. This process is noted for its speed and high production yield, with a focus on the formation and dehydration of 4-hydroxy-2-butanone while also considering side reactions involving formaldehyde .
Molecular Structure Analysis
The molecular structure of 4-hydroxy-2-butanone has been investigated using Fourier transform microwave spectroscopy, complemented by quantum chemical calculations. The study revealed the presence of an intramolecular O-H…O hydrogen bond in one conformer of the molecule. Upon complexation with water, this weak intramolecular hydrogen bond is replaced by two strong intermolecular O-H…O hydrogen bonds, leading to a change in the orientation of the -OH group .
Chemical Reactions Analysis
The chemical reactivity of butanone derivatives can be complex. For instance, the oxidation mechanism of 3,4-dihydroxy-2-butanone in the aqueous phase has been studied, showing that it can be oxidized by various radicals, leading to the formation of secondary organic aerosols (SOAs) in the atmosphere. The study provides insights into the oxidation mechanism of dihydroxycarbonyl compounds derived from isoprene .
Physical and Chemical Properties Analysis
The physical and chemical properties of butanone derivatives are influenced by their molecular structure. For example, the introduction of cyano groups in the 1,1-dicyanobuta-1,3-dienyl fragment significantly affects the optical properties of these molecules, as demonstrated by UV/Vis and electrochemical measurements . Additionally, the dehydration of bio-based 2,3-butanediol over HZSM-5 zeolites has been studied, showing that the Si/Al ratio and modification with boric acid can influence the catalytic performance, which is relevant for the production of butanone .
Scientific Research Applications
Microbial Oxidation: 1,4-Dihydroxy-2-butanone can be produced through the microbial oxidation of polyols using Candida boidinii KK912, with potential applications in biotransformation processes (Matsumura, Kawamori, & Yoshikawa, 1991).
Bio-based Production: The dehydration of bio-based 2,3-butanediol to butanone, a process in which 1,4-Dihydroxy-2-butanone is an intermediate, is an alternative green method for producing butanone, a valuable industrial chemical (Zhang, Yu, Ji, & Huang, 2012).
Atmospheric Chemistry: 1,4-Dihydroxy-2-butanone plays a role in the formation of secondary organic aerosols in the atmosphere, contributing to our understanding of atmospheric chemistry and air quality (Xu, Lv, Liu, Sun, Zhang, & Li, 2020).
Metabolic Engineering: The compound has been studied in the context of metabolic engineering of Klebsiella pneumoniae for efficient biological production of 2-butanone from glucose, highlighting its potential in biotechnological applications (Chen, Sun, Huang, Wu, & Liu, 2015).
Riboflavin Biosynthesis: In Escherichia coli, 1,4-Dihydroxy-2-butanone serves as a biosynthetic precursor for riboflavin, underscoring its importance in biological pathways (Richter, Volk, Krieger, Lahm, Röthlisberger, & Bacher, 1992).
Chemical Synthesis: The compound has been investigated in various chemical synthesis processes, including the acid-catalyzed cyclization of 1,4-diols (Grée, Grée, Lowinger, Martelli, Negri, & Paquette, 1992), and its reactivity in supercritical synthesis conditions for vitamin A and fragrance production (Chen, Yao, Yin, & Yuan, 2022).
Biofuel and Biocommodity Chemicals: It's used in the production of 2-butanol and butanone in Saccharomyces cerevisiae, demonstrating its relevance in renewable energy and green chemistry (Ghiaci, Norbeck, & Larsson, 2014).
Safety And Hazards
When handling 1,4-Dihydroxy-2-butanone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1,4-dihydroxybutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h5-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJODPUPYBBDEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474858 | |
Record name | 1,4-DIHYDROXY-2-BUTANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydroxy-2-butanone | |
CAS RN |
140-86-3 | |
Record name | 1,4-Dihydroxy-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-DIHYDROXY-2-BUTANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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